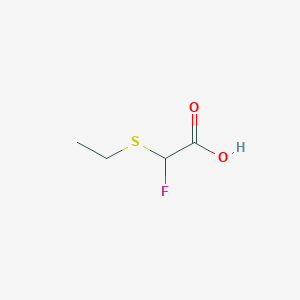

2-(Ethylsulfanyl)-2-fluoroacetic acid

描述

Structure

3D Structure

属性

分子式 |

C4H7FO2S |

|---|---|

分子量 |

138.16 g/mol |

IUPAC 名称 |

2-ethylsulfanyl-2-fluoroacetic acid |

InChI |

InChI=1S/C4H7FO2S/c1-2-8-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) |

InChI 键 |

LCTRVBDOGGXGAK-UHFFFAOYSA-N |

规范 SMILES |

CCSC(C(=O)O)F |

产品来源 |

United States |

Mechanistic Investigations and Reactivity Profiles of 2 Ethylsulfanyl 2 Fluoroacetic Acid

Reaction Mechanisms Governing Transformations at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in 2-(Ethylsulfanyl)-2-fluoroacetic acid, susceptible to reactions such as nucleophilic acyl substitution and decarboxylation.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids and their derivatives. This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent reformation of the carbonyl double bond results in the expulsion of a leaving group. For a carboxylic acid, the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction is often facilitated by acid catalysis, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, or by converting the hydroxyl group into a better leaving group.

The reactivity of the carbonyl group in this compound is modulated by the electronic effects of the α-substituents. Both fluorine and sulfur are electronegative atoms that exert a significant inductive effect (-I), withdrawing electron density from the α-carbon and, by extension, from the carbonyl carbon. This inductive withdrawal enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted acetic acid.

A general representation of this pathway is the conversion of the carboxylic acid to an ester via Fischer esterification. Under acidic conditions, the carboxylic acid is protonated, followed by the attack of an alcohol to form the tetrahedral intermediate. Elimination of water yields the corresponding ester.

Table 1: Comparison of Inductive Effects of α-Substituents

| Substituent | Inductive Effect | Influence on Carbonyl Electrophilicity |

|---|---|---|

| -H | Neutral | Baseline |

| -CH₃ | Weakly Donating (+I) | Decreases |

| -F | Strongly Withdrawing (-I) | Increases |

Decarboxylation Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a key transformation for many carboxylic acids. The stability of the resulting carbanion intermediate is a critical factor in determining the facility of this reaction. For this compound, decarboxylation would lead to the formation of a fluoro(ethylsulfanyl)methanide anion.

The stability of this carbanion is influenced by the opposing electronic effects of the α-substituents. The fluorine atom, due to its high electronegativity, should inductively stabilize the negative charge. However, there is a destabilizing effect arising from the repulsion between the carbanion lone pair and the lone pairs of the fluorine atom. This repulsion can lead to a pyramidal geometry at the carbanionic center. In contrast, the sulfur atom of the ethylsulfanyl group can stabilize an adjacent carbanion. This stabilization is attributed to the polarizability of sulfur and the potential for delocalization of the negative charge into vacant d-orbitals of sulfur, a phenomenon known as negative hyperconjugation. organicchemistrydata.org Generally, second-row elements like sulfur are known to provide significant stabilization to adjacent carbanions. organicchemistrydata.org

Reactivity at the α-Fluoro-α-Thioether Stereocenter

The carbon atom bearing both a fluorine and a sulfur atom is a unique stereocenter that dictates a significant portion of the molecule's reactivity.

Influence of Fluorine and Sulfur on Adjacent Carbonyl Reactivity and Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. The electron-withdrawing inductive effects of both the fluorine and ethylsulfanyl groups at the α-position stabilize the carboxylate anion by delocalizing the negative charge. This increased stability of the conjugate base makes this compound a stronger acid than acetic acid.

While both substituents are inductively withdrawing, their influence on the reactivity of the adjacent carbonyl group is more complex. The strong -I effect of fluorine significantly increases the electrophilicity of the carbonyl carbon. The ethylsulfanyl group also contributes a -I effect, though generally weaker than that of fluorine. However, the sulfur atom also possesses lone pairs that could potentially engage in resonance donation, which would counteract the inductive withdrawal. In the case of thioesters, poor orbital overlap between the sulfur and carbonyl carbon means that the electron-withdrawing power of the carbonyl is not as quenched as in esters. reddit.com This suggests that the inductive effect of the sulfur is likely to be the dominant factor in influencing the reactivity of the adjacent carboxylic acid.

Table 2: Approximate pKa Values of Substituted Acetic Acids

| Acid | pKa |

|---|---|

| Acetic acid | 4.76 |

| Fluoroacetic acid | 2.59 |

| Chloroacetic acid | 2.87 |

| Bromoacetic acid | 2.90 |

| Iodoacetic acid | 3.18 |

Electrophilic and Nucleophilic Attack at the α-Position

The α-carbon in this compound is electron-deficient due to the inductive effects of the adjacent fluorine, sulfur, and carboxyl groups. This electronic environment makes it a potential site for nucleophilic attack. A sufficiently strong nucleophile could potentially displace either the fluoride (B91410) or the ethylsulfanyl group. The fluoride ion is a relatively poor leaving group, so its displacement would likely require harsh conditions or activation. The ethylsulfanyl group could be a better leaving group, especially if the sulfur is activated, for instance, by oxidation to a sulfonium (B1226848) species.

Conversely, the generation of a carbanion at the α-position for subsequent reaction with an electrophile is challenging. The molecule lacks an α-hydrogen, which is typically the site of deprotonation to form an enolate. Therefore, α-substitution reactions that proceed via an enolate intermediate are not feasible for this compound. libretexts.orgyoutube.comlibretexts.org

However, should a carbocation be formed at the α-position, for example, through the loss of a leaving group, the sulfur atom would be more effective at stabilizing the positive charge than the fluorine atom. conicet.gov.ar This is attributed to the ability of the sulfur lone pairs to donate electron density to the adjacent empty p-orbital of the carbocation.

Transformations Involving the Ethylsulfanyl Group

The ethylsulfanyl group in this compound is susceptible to a range of chemical transformations, primarily involving the sulfur atom.

One of the most common reactions of thioethers is oxidation. The sulfur atom can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The presence of the electron-withdrawing fluorine and carboxylic acid groups at the α-position would likely make the sulfur atom less nucleophilic and therefore more resistant to oxidation compared to a simple dialkyl sulfide.

Table 3: Common Transformations of the Ethylsulfanyl Group

| Reaction | Reagents | Product |

|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Sulfoxide, Sulfone |

| Alkylation | Alkyl halide (e.g., CH₃I) | Sulfonium salt |

Solvent Effects and Catalytic Influences on Reaction Outcomes

The outcomes of chemical reactions involving this compound, particularly its oxidation and rearrangement, are highly sensitive to the reaction environment. Both the choice of solvent and the presence of catalysts can dramatically alter reaction rates, selectivity, and even the mechanistic pathway. frontiersin.org

Solvent Effects: The polarity of the solvent plays a critical role. For instance, in oxidation reactions, protic solvents like alcohols can form hydrogen bonds with the reactants, potentially increasing the energy barrier for C-H bond abstraction and slowing the reaction rate. frontiersin.org Conversely, in rearrangement reactions like the Pummerer rearrangement, polar aprotic solvents may be preferred as they can stabilize charged intermediates, such as the sulfonium and thionium (B1214772) ions, without interfering as nucleophiles. The ability of a solvent to solvate ions can be crucial for facilitating the elimination step and subsequent nucleophilic attack. nih.gov

Catalytic Influences: Catalysis can provide alternative, lower-energy pathways for reactions. In the context of thioether oxidation, acid catalysis can be employed to activate the oxidizing agent. For example, reactions with hydrogen peroxide are often catalyzed by acids. nih.gov Furthermore, specific catalysts can be used to achieve higher selectivity. For the Pummerer rearrangement, Lewis acids such as TiCl₄ and SnCl₄ can be used in place of anhydrides to activate the sulfoxide, allowing the reaction to proceed at lower temperatures. wikiwand.com The choice of catalyst can also influence the regioselectivity and stereoselectivity of the reaction, which is particularly relevant for the chiral sulfoxide intermediate.

Table 3: Predicted Influence of Solvent Type on Key Reaction Intermediates

| Solvent Type | Properties | Predicted Effect on Thionium Ion Intermediate (Pummerer) |

| Polar Protic (e.g., Ethanol, Water) | Capable of hydrogen bonding; high dielectric constant. | May act as a competing nucleophile, leading to side products. Can stabilize charged species. frontiersin.org |

| Polar Aprotic (e.g., Acetonitrile, DMSO) | High dielectric constant; does not donate protons. | Effective at stabilizing charged intermediates without competing as a nucleophile, potentially increasing reaction rate. sciepub.com |

| Nonpolar Aprotic (e.g., Toluene, Hexane) | Low dielectric constant. | Poor stabilization of charged intermediates, likely slowing or inhibiting the reaction. frontiersin.org |

Stereochemical Control and Chiroptical Properties in the Context of 2 Ethylsulfanyl 2 Fluoroacetic Acid

Elucidation of Absolute and Relative Stereochemistry

The definitive assignment of the absolute and relative stereochemistry of chiral molecules like 2-(Ethylsulfanyl)-2-fluoroacetic acid is fundamental to understanding their properties and interactions. While direct crystallographic or spectroscopic data for this specific compound is not extensively documented in readily available literature, the stereochemical elucidation of analogous α-fluoro-α-thio compounds relies on a combination of established analytical techniques.

Key Methods for Stereochemical Assignment:

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute configuration. For α-fluoro carboxylic acids, derivatization to form a crystalline solid is often necessary.

NMR Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. The use of chiral derivatizing agents (CDAs), such as Mosher's acid or α-methoxyphenylacetic acid (MPA), converts an enantiomeric pair into diastereomers with distinct NMR signals. researchgate.net The systematic differences in the chemical shifts (e.g., ΔδRS) of the resulting diastereomers can be used to deduce the absolute configuration at the chiral center. researchgate.netfigshare.com For molecules containing fluorine, ¹⁹F NMR is particularly valuable and can be used in a similar manner with fluorinated CDAs. frontiersin.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be determined. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): HPLC using a chiral stationary phase can be used to separate enantiomers. While primarily a tool for determining enantiomeric purity, it can be used to assign absolute configuration by comparing the elution order to that of an authenticated standard. nih.gov

The determination for this compound would likely involve synthesizing a derivative, resolving the enantiomers via chiral HPLC, and then using a combination of NMR with a CDA and computational methods like VCD to assign the absolute configuration of each enantiomer.

Asymmetric Synthetic Strategies for Enantiopure this compound

The synthesis of enantiomerically pure this compound requires sophisticated asymmetric strategies to control the formation of the C-F and C-S bonds at the α-carbon. The primary approaches include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic methods.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a diastereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiopure product.

One of the most powerful classes of chiral auxiliaries is the Evans oxazolidinones. santiago-lab.com A plausible strategy for synthesizing this compound using this approach is outlined below:

Acylation: An Evans oxazolidinone is acylated with a suitable acetyl synthon.

Diastereoselective Thioetherification: The resulting N-acyl imide is converted to its enolate, which then reacts with an electrophilic sulfur source (e.g., N-(ethylsulfanyl)phthalimide) to install the thioether group. The bulky substituent on the chiral auxiliary blocks one face of the enolate, leading to a highly diastereoselective reaction.

Diastereoselective Fluorination: The resulting α-thio imide is then subjected to electrophilic fluorination (e.g., using N-fluorobenzenesulfonimide, NFSI). Again, the chiral auxiliary directs the approach of the fluorinating agent.

Cleavage: The chiral auxiliary is cleaved, typically via hydrolysis or reductive cleavage, to release the desired enantiomer of this compound. santiago-lab.com

Sulfur-based chiral auxiliaries, such as thiazolidinethiones, have also proven effective in controlling stereochemistry in various reactions, including aldol (B89426) and Michael additions, and could be adapted for this synthesis. scielo.org.mx

| Auxiliary Type | Key Feature | Typical Reactions | Reference |

| Evans Oxazolidinones | Steric hindrance directs electrophilic attack on the enolate. | Aldol, Alkylation, Fluorination | wikipedia.orgsantiago-lab.com |

| Oppolzer's Sultam | Camphor-derived sultam provides high stereocontrol. | Alkylation, Conjugate Addition | rsc.org |

| Sulfur-based Auxiliaries | Thiazolidinethiones offer alternative reactivity and cleavage conditions. | Aldol, Michael Addition | scielo.org.mx |

Asymmetric Catalysis in α-Fluorination and Thioether Formation

Asymmetric catalysis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiopure product. nih.gov The synthesis of this compound via this route could involve two key steps: the catalytic asymmetric fluorination of a thioacetate (B1230152) precursor or the catalytic asymmetric thioetherification of a fluoroacetate (B1212596) precursor.

Catalytic Asymmetric Fluorination: This strategy would involve the reaction of an enolate derived from an ethyl thioacetate derivative with an electrophilic fluorine source in the presence of a chiral catalyst. Chiral metal complexes (e.g., with Lewis acidic metals like titanium, copper, or palladium) or organocatalysts (e.g., cinchona alkaloids or proline derivatives) can create a chiral environment around the enolate, leading to face-selective fluorination.

Catalytic Asymmetric Thioetherification: Alternatively, a substrate like ethyl 2-fluoroacetate could be functionalized. This is more challenging as it requires the formation of a chiral nucleophile or the activation of the substrate by a chiral catalyst to react with a sulfur electrophile.

While specific catalytic systems for the synthesis of this compound are not widely reported, the principles of asymmetric catalysis developed for α-functionalization of carbonyl compounds provide a clear framework for developing such a method. researchgate.net

Enzyme-Mediated Kinetic Resolutions and Biocatalytic Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. For the preparation of enantiopure this compound, enzyme-mediated kinetic resolution is a highly viable strategy. mdpi.com

In a typical kinetic resolution, a racemic mixture of an ester of this compound is treated with a hydrolase enzyme, such as a lipase (B570770) or an esterase. The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

Key Enzymes in Kinetic Resolution:

| Enzyme Class | Typical Substrate | Resolution Principle | References |

| Lipases | Esters, Alcohols | Enantioselective hydrolysis or esterification | researchgate.netnih.gov |

| Esterases | Esters | Enantioselective hydrolysis | researchgate.net |

| Nitrilases | Nitriles | Enantioselective hydrolysis to carboxylic acids | researchgate.netresearchgate.net |

Lipases from Candida antarctica (Novozym 435), Candida rugosa, and Pseudomonas species are well-known for their broad substrate scope and high enantioselectivity in resolving chiral esters. researchgate.netnih.gov The successful resolution would yield one enantiomer as the carboxylic acid and the other as the unreacted ester, which can be easily separated. A dynamic kinetic resolution (DKR) could potentially be employed, where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% for a single enantiomer. researchgate.net

Diastereoselective Transformations and Induction

Once obtained in enantiopure form, this compound and its derivatives can serve as valuable chiral building blocks in organic synthesis. The stereocenter can direct the formation of new stereocenters in subsequent reactions, a process known as diastereoselective induction.

For example, the carboxyl group of this compound can be converted into a ketone. The resulting chiral α-fluoro-α-sulfanyl ketone could then undergo a diastereoselective reduction. The facial selectivity of the hydride attack on the carbonyl group would be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer of the corresponding alcohol. This stereochemical outcome is often rationalized using models such as the Felkin-Anh or Cram-chelation models, which consider the steric and electronic properties of the substituents at the α-position. The development of such diastereoselective transformations is crucial for the synthesis of complex molecules with multiple stereocenters, such as antifungal and antibacterial natural products. nih.gov

Conformational Analysis and Stereoelectronic Effects

The conformational preferences of this compound are governed by a delicate interplay of steric and stereoelectronic effects. The presence of highly electronegative fluorine and a polarizable sulfur atom adjacent to each other gives rise to significant orbital interactions.

A key phenomenon is the gauche effect , where a conformation with vicinal electronegative substituents having a dihedral angle of approximately 60° (gauche) is favored over the anti conformation (180°), despite increased steric repulsion. wikipedia.org In the context of the F-C-C-S framework within a derivative of this compound, the preference for a gauche arrangement is pronounced. nih.gov

This preference is primarily explained by hyperconjugation , a stabilizing donor-acceptor interaction between molecular orbitals. wikipedia.org Specifically, electron density is donated from a filled bonding orbital (the donor, e.g., σC-H or σC-S) into an adjacent empty antibonding orbital (the acceptor, e.g., σ*C-F). nih.govd-nb.info

σC-H → σC-F Interaction: This is a classic hyperconjugative interaction that stabilizes the gauche conformer. The C-F bond is highly polarized, making the σC-F orbital a low-energy and excellent electron acceptor.

nS → σC-F Interaction: The non-bonding lone pair electrons on the sulfur atom (nS) can also act as effective donors into the σC-F orbital. This interaction is also maximized in a gauche or synclinal arrangement.

Theoretical and Computational Chemistry Studies of 2 Ethylsulfanyl 2 Fluoroacetic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu These calculations solve the Schrödinger equation (or an approximation of it) to determine the electronic wavefunction, from which various properties can be derived. northwestern.edu For 2-(Ethylsulfanyl)-2-fluoroacetic acid, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic characteristics. nih.govnih.gov

Detailed research findings from these calculations would typically include:

Molecular Orbital Analysis: Identification of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial descriptors of chemical reactivity and kinetic stability. nih.gov

Electron Density Distribution: Mapping the electron density reveals the distribution of charge across the molecule, highlighting electronegative regions (around the oxygen and fluorine atoms) and electropositive regions. This is essential for understanding intermolecular interactions.

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can be used to describe the nature of the chemical bonds (e.g., covalent, ionic character), hybridization of atoms, and delocalization of electrons within the molecule.

| Calculated Parameter | Illustrative Value | Description |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | An indicator of chemical stability; a larger gap suggests higher stability. |

| Dipole Moment | 2.5 Debye | A measure of the net molecular polarity arising from charge distribution. |

| NBO Charge on Fluorine | -0.45 e | The calculated partial charge on the fluorine atom, indicating its high electronegativity. |

Table 1: Exemplary data derived from quantum chemical calculations for a molecule like this compound.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is instrumental in exploring the potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, including the structures of intermediates and transition states. montclair.edu

A transition state (TS) represents the highest energy point along a reaction coordinate, an unstable configuration that is fleeting and nearly impossible to observe experimentally. mit.edu Computational methods are essential for locating and characterizing these structures. arxiv.org For a potential reaction, such as the deprotonation of the carboxylic acid or a substitution reaction at the alpha-carbon, the TS structure is located as a first-order saddle point on the potential energy surface.

Characterization involves:

Geometry Optimization: The precise 3D arrangement of atoms in the transition state is calculated.

Frequency Calculation: A key confirmation of a true transition state is the calculation of its vibrational frequencies. A genuine TS will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product. nih.gov

| Parameter | Illustrative Value | Significance |

| Imaginary Frequency | -450 cm⁻¹ | Confirms the structure is a true transition state. The negative sign indicates an unstable mode. |

| Activation Energy (ΔE‡) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. Determines reaction rate. |

| Key Bond Distance (e.g., C-F) | 1.85 Å | Bond lengths in the TS are typically elongated compared to stable molecules, indicating breaking/forming bonds. |

Table 2: Typical parameters used to characterize a calculated transition state.

Once a transition state is identified, reaction coordinate analysis is performed to confirm that it correctly connects the desired reactants and products. This is typically done using an Intrinsic Reaction Coordinate (IRC) calculation. nih.gov The IRC method follows the path of steepest descent from the transition state downhill on the potential energy surface in both the forward and reverse directions. A successful IRC calculation will terminate at the energy minima corresponding to the reactants and products, thereby validating the proposed reaction pathway.

Conformational Analysis using Molecular Mechanics and Quantum Methods

Due to the presence of several single bonds, this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and determine the energy barriers between them. nih.govresearchgate.net

This analysis typically involves a two-step process:

Molecular Mechanics (MM): MM methods, which are computationally less expensive, are used to rapidly scan the potential energy surface by systematically rotating the rotatable bonds (e.g., the C-S, S-CH₂, CH₂-C, and C-COOH bonds). This generates a large number of potential low-energy conformations. nih.gov

Quantum Mechanics (QM): The low-energy conformers identified by MM are then subjected to more accurate QM calculations (like DFT) to re-optimize their geometries and obtain more reliable relative energies. nih.govspringernature.com This provides a precise picture of the conformational landscape.

| Conformer | Dihedral Angle (S-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | 175° | 0.00 | 75.2% |

| 2 | -65° | 1.15 | 14.1% |

| 3 | 70° | 1.25 | 10.7% |

Table 3: Hypothetical results from a conformational analysis of this compound, showing the relative stability of different conformers.

Prediction of Spectroscopic Parameters for Structural Elucidation

Quantum chemistry can predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. nih.gov By calculating these parameters for a proposed structure like this compound, they can be directly compared with experimental spectra.

Key predictable parameters include:

Infrared (IR) Frequencies: Calculation of vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum to specific molecular motions (e.g., C=O stretch, C-F stretch). researchgate.netresearchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts, which are invaluable for structural assignment.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption wavelengths in a UV-Vis spectrum. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C=O Stretch | 1735 | 1720 | Carboxylic acid carbonyl |

| O-H Stretch | 3450 | 3400 | Carboxylic acid hydroxyl |

| C-F Stretch | 1150 | 1140 | Carbon-fluorine bond |

| C-S Stretch | 710 | 700 | Carbon-sulfur bond |

Table 4: Illustrative comparison of calculated and experimental IR spectroscopic data for key functional groups.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.com An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, providing a "movie" of molecular movement. researchgate.net

For this compound, MD simulations can reveal:

Behavior in Solution: How the molecule moves, rotates, and changes conformation in a solvent like water. This includes the formation and lifetime of hydrogen bonds between the carboxylic acid group and water molecules.

Structural Flexibility: Analysis of the simulation trajectory can quantify the flexibility of different parts of the molecule. Root Mean Square Fluctuation (RMSF) plots can show which atoms are most mobile. dovepress.com

Interactions with Other Molecules: MD is widely used to simulate how a molecule like this might interact with a biological target, such as a protein's active site.

| Simulation Parameter | Setting | Purpose |

| Force Field | OPLS-AA / GAFF | A set of parameters that defines the potential energy of the system. |

| Solvent Model | TIP3P Water | An explicit model of water molecules to simulate an aqueous environment. |

| Temperature | 300 K | Simulates behavior at room temperature. |

| Pressure | 1 bar | Simulates behavior at standard atmospheric pressure. |

| Simulation Time | 100 ns | The duration of the simulation, chosen to be long enough to observe the phenomena of interest. |

Table 5: Typical setup parameters for a Molecular Dynamics (MD) simulation.

Synthesis and Reactivity of Structural Analogues and Biologically Relevant Derivatives

Modification of the Ethylsulfanyl Moiety: Exploring Thioether Homologs and Analogues

The ethylsulfanyl group is a key feature of the parent compound, and its modification allows for the investigation of how the size, length, and electronic properties of the alkylthio substituent influence the molecule's characteristics. The synthesis of thioethers is a fundamental operation in the pharmaceutical industry, accounting for a significant portion of carbon-heteroatom bond formations. acsgcipr.org

The most common approaches for creating thioether linkages involve nucleophilic substitution reactions (SN2 and SNAr) where a thiol or its corresponding thiolate anion acts as a nucleophile, attacking a carbon-based electrophile. acsgcipr.org This strategy can be readily adapted to produce a range of α-fluoro-α-thioalkyl carboxylic acids. For instance, starting with an α-bromo-α-fluoroacetate ester, various sodium thiolates (NaSR) can be used to introduce different alkylthio groups (e.g., methylsulfanyl, propylsulfanyl, etc.), followed by hydrolysis to yield the desired carboxylic acid homologues.

Alternative methods for thioether formation that may be applicable include:

Conjugate addition to activated alkenes. acsgcipr.org

Radical-mediated processes such as thio-ene or thio-yne reactions. acsgcipr.org

Metal-catalyzed thiolation of aromatic and heteroaromatic systems. acsgcipr.org

The synthesis of sulfur-containing γ-amino acid derivatives, such as (3R, 5S)-3-aminomethyl-5-methanesulfanyl hexanoic acid and its ethylsulfanyl analogue, highlights the exploration of alkylsulfanyl chains in developing potent ligands for therapeutic targets. nih.gov These studies underscore the importance of varying the alkyl group on the sulfur atom to optimize biological activity.

Table 1: Synthetic Approaches for Thioether Homologs

| Homolog/Analogue | Synthetic Strategy | Key Reagents | Description |

| α-Fluoro-α-(alkylsulfanyl)acetic acids | Nucleophilic Substitution (SN2) | α-Bromo-α-fluoroacetate ester, Sodium Thiolate (NaSR) | A versatile method where different alkyl (R) groups can be introduced by selecting the appropriate thiol. |

| α-Thio Aromatic Acids | Diazotization & Thiol Substitution | Aromatic amino acids, NaHS or Na2CS3 | A two-step process to generate α-thio acids from readily available aromatic amino acids, involving bromination followed by substitution with a sulfur nucleophile. nih.gov |

| Thioesters | Acylation of Thiols | Carboxylic acids, Thiols, Coupling agents (e.g., EDC) | While not a direct modification of the thioether, this demonstrates a related synthesis of C-S bonds, forming thioesters instead of thioethers. organic-chemistry.org |

Derivatization of the Carboxylic Acid Functionality (e.g., Esters, Amides, Acid Halides)

The carboxylic acid group is readily converted into other functional groups, providing access to a wide range of derivatives with potentially altered solubility, stability, and biological activity. Standard transformations include conversion to esters, amides, and acyl halides.

Esters: Esterification can be achieved through several methods. A common laboratory-scale synthesis involves the reaction of the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). Alternatively, the carboxylic acid can be reacted with an alkyl halide in the presence of a base like tetrabutylammonium fluoride (B91410) (Bu₄NF), which generates a highly reactive carboxylate ion in situ. nih.gov For more sensitive substrates, conversion to an acyl chloride followed by reaction with an alcohol provides an irreversible and often high-yielding route to the ester. libretexts.org

Amides: Amide synthesis typically involves activating the carboxylic acid. This can be done by converting it to an acyl halide, which then reacts readily with a primary or secondary amine. researchgate.net Another widely used method employs coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), which facilitate amide bond formation between the carboxylic acid and an amine, often in aqueous solutions. The efficiency of EDAC-mediated coupling can be enhanced by the addition of N-hydroxysulfosuccinimide.

Acid Halides: Acid halides, particularly acid chlorides, are valuable synthetic intermediates. They are typically synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These reactive species can then be used without purification in subsequent reactions to form esters, amides, and other derivatives. libretexts.orgresearchgate.net

A continuous flow approach has been described for the synthesis of α-trifluoromethylthiolated esters and amides from arylacetic acids. nih.gov This method involves the in-flow conversion of the carboxylic acid to an N-acylpyrazole, followed by α-functionalization and subsequent reaction with an alcohol or amine, demonstrating a modern, telescoped approach to derivatization. nih.gov

Table 2: Derivatization of the Carboxylic Acid Moiety

| Derivative Type | Synthetic Method | Common Reagents | Key Features |

| Esters | Alkylation | Alkyl halides, Bu₄NF | Convenient method using a fluoride base to generate a reactive carboxylate. nih.gov |

| From Acyl Halide | Alcohol, Pyridine | Irreversible reaction, generally high yielding. libretexts.org | |

| Amides | From Acyl Halide | Primary/Secondary Amine | A common and efficient method for amide bond formation. researchgate.net |

| Carbodiimide Coupling | Amine, EDAC, NHS | Suitable for aqueous solutions and often used in bioconjugation. | |

| Acid Halides | Chlorination | Thionyl chloride (SOCl₂), Oxalyl chloride | Creates highly reactive intermediates for further derivatization. libretexts.org |

Synthesis of α,α-Difluoro- and α-Fluoro-α-Alkylthioacetic Acid Derivatives

The synthesis of molecules containing one or more fluorine atoms at the α-position to a carbonyl group is of significant interest due to the unique properties conferred by fluorine.

α-Fluoro-α-Alkylthioacetic Acid Derivatives: The synthesis of α-fluoro-α-amino acid derivatives has been achieved through methods like photoredox-catalyzed carbofluorination, which involves the conjugate addition of an alkyl radical to a dehydroalanine derivative followed by fluorination. nih.gov While this applies to amino acids, similar radical-based strategies could potentially be adapted for the synthesis of α-fluoro-α-alkylthioacetic acids. A more direct route involves the transformation of α-amino acids into α-thio acids. This has been demonstrated in a two-step procedure involving diazotization to form an α-bromo acid, followed by nucleophilic substitution with a thiol source. nih.gov

α,α-Difluoro-α-Alkylthioacetic Acid Derivatives: The preparation of difluoromethylated compounds has been an area of intense research. Traditional methods often involved the defluorination of trifluoromethyl ketones. researchgate.net More modern approaches include the fluorodecarboxylation or protodecarboxylation of compounds like ArSCF₂CO₂H (aryl-S-difluoroacetic acids). researchgate.net The synthesis of these precursors often involves combining phenols or thiophenols with bromodifluoroacetate. researchgate.net These methods provide a pathway to α,α-difluoro-α-thioaryl acetic acids, which are structural analogues of the alkylthio variants.

Table 3: Synthesis of α-Fluoro and α,α-Difluoro Analogues

| Compound Type | Synthetic Approach | Starting Materials/Intermediates | Key Transformation |

| α-Fluoro-α-Alkylthioacetic Acid | Thiol substitution | α-Bromo-α-fluoroacetic acid | SN2 reaction with a thiol nucleophile. nih.gov |

| α,α-Difluoro-α-(aryloxy)acetic Acid | O-carboxydifluoromethylation | Phenols, Sodium bromodifluoroacetate | Nucleophilic attack of phenoxide on bromodifluoroacetate. researchgate.net |

| α,α-Difluoro-α-(arylthio)acetic Acid | Fluorodecarboxylation (precursor synthesis) | Thiophenols, Bromodifluoroacetate | Synthesis of the ArSCF₂CO₂H precursor for subsequent reactions. researchgate.net |

Exploration of Functional Group Tolerance and Compatibility in Synthesis

The efficiency and broad applicability of a synthetic route depend heavily on its tolerance for various functional groups. When synthesizing derivatives of 2-(Ethylsulfanyl)-2-fluoroacetic acid, the compatibility of reaction conditions with other functionalities that might be present in complex starting materials is a critical consideration.

For instance, in the derivatization of the carboxylic acid , methods employing strong acids or bases may not be suitable for molecules containing sensitive groups like esters or certain protecting groups. Milder methods, such as carbodiimide-mediated amide coupling, are often preferred for their compatibility with a wider range of functionalities, including those found in peptides and other biomolecules.

In the modification of the thioether moiety , metal-catalyzed reactions are common. acsgcipr.org The choice of catalyst and ligands is crucial to avoid side reactions with other potentially reactive sites, such as halides or nitro groups on an aromatic ring. Palladium-catalyzed reactions, for example, are known for their high functional group tolerance but may be incompatible with certain sulfur-containing compounds that can poison the catalyst.

Modern synthetic techniques like flow chemistry often allow for better control over reaction conditions (temperature, time), which can enhance functional group tolerance. A telescoped flow synthesis of α-trifluoromethylthiolated amides and esters demonstrated compatibility with aryl bromide substituents, which remained intact throughout the multi-step sequence. nih.gov

In reductions, chemoselectivity is key. For example, sodium borohydride (NaBH₄) is a mild reducing agent that can selectively reduce ketones and aldehydes in the presence of less reactive groups like esters. imperial.ac.uk This selectivity is vital when synthesizing complex molecules where only specific carbonyl groups are targeted for reduction.

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 2-(Ethylsulfanyl)-2-fluoroacetic acid will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance safety and efficiency. sruc.ac.uk Current synthetic methods for organofluorine compounds often rely on harsh reagents and conditions. criver.com Green approaches would focus on the use of safer, more environmentally benign fluorinating agents and solvent systems.

Key areas of development include:

Catalytic Fluorination: The use of catalytic amounts of reagents, rather than stoichiometric quantities, is a central tenet of green chemistry. Research into catalytic nucleophilic and electrophilic fluorination methods could provide more sustainable routes to α-fluoro thioethers. criver.commdpi.com For instance, the development of catalysts that can utilize simple and abundant fluoride (B91410) sources like potassium fluoride would be a significant advancement. criver.com

Benign Solvents: A shift away from hazardous organic solvents towards greener alternatives such as water, supercritical fluids, or bio-based solvents will be crucial.

Energy Efficiency: Employing alternative energy sources like photocatalysis, which uses visible light to drive reactions, can lead to milder reaction conditions and reduced energy consumption. nih.gov

Recent developments in the synthesis of fluoroquinolone derivatives have demonstrated the successful application of green chemistry principles, such as the use of recyclable catalysts and environmentally friendly solvents, which could serve as a model for the synthesis of this compound. sruc.ac.uk

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch, offers numerous advantages for the synthesis of organofluorine compounds, including improved safety, scalability, and reaction control. nih.govresearchgate.net The integration of flow chemistry with automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes to compounds like this compound. sigmaaldrich.com

Future research in this area will likely focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer handling of potentially hazardous reagents and intermediates, as well as facilitate large-scale production. chemistryviews.org A telescoped, multi-step flow synthesis could allow for the conversion of simple starting materials into the final product without the need for isolating intermediates. nih.gov

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction parameters, such as temperature, pressure, and catalyst loading, to identify the optimal conditions for the synthesis of this compound. sigmaaldrich.com

On-demand Synthesis: The combination of flow chemistry and automation could enable the on-demand synthesis of derivatives of this compound, facilitating rapid exploration of structure-activity relationships in drug discovery programs.

A continuous flow approach has been successfully used for the synthesis of α-trifluoromethylthiolated esters and amides, demonstrating the feasibility of this technology for preparing fluorinated compounds with sulfur-containing groups. nih.gov

Chemoinformatics and Data-Driven Discovery in Fluorine Chemistry

Chemoinformatics and data-driven approaches are poised to revolutionize the field of fluorine chemistry by enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. acs.orgpatonlab.com For a molecule like this compound, these computational tools can guide synthetic efforts and prioritize compounds for biological evaluation.

Emerging research directions include:

Predictive Modeling: Using machine learning algorithms to predict the physicochemical and biological properties of derivatives of this compound based on their chemical structure. patonlab.com This can help in identifying candidates with improved metabolic stability, bioavailability, and target affinity. mpg.de

Virtual Screening: Employing computational docking and other virtual screening techniques to identify potential biological targets for this compound and its analogues.

Database Development: The creation of comprehensive databases of fluorinated compounds and their properties can facilitate the development of more accurate predictive models and accelerate the discovery of new organofluorine molecules.

The application of chemoinformatics to a library of fluorinated piperidines has already demonstrated its utility in evaluating properties relevant to drug design, such as basicity and three-dimensionality. acs.org

Exploration of Novel Reactivities and Catalytic Systems

The unique electronic properties conferred by the fluorine and ethylsulfanyl groups at the α-position of this compound suggest that it may exhibit novel reactivity. Future research will likely focus on exploring these reactivities and developing new catalytic systems to exploit them.

Potential areas of investigation include:

Decarboxylative Cross-Coupling: Investigating the use of this compound in decarboxylative cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. acs.org Recent studies have shown that α-monofluoro carboxylic acids can be effective substrates in such reactions. acs.org

Asymmetric Catalysis: The development of catalytic systems for the enantioselective synthesis of chiral derivatives of this compound would be of significant interest, particularly for pharmaceutical applications. nih.gov

Novel Fluorinating Reagents: The exploration of new, milder, and more selective fluorinating reagents could open up new avenues for the synthesis of this compound and its derivatives. oup.com

The development of catalytic systems for the enantioselective fluorination of carboxylic acids has been a recent area of focus, providing a potential pathway to chiral α-fluoroesters. mdpi.com

Cross-Disciplinary Research Opportunities

The unique combination of functional groups in this compound makes it a promising candidate for applications in various scientific disciplines. Fostering collaboration between chemists, biologists, and materials scientists will be key to unlocking its full potential.

Exciting cross-disciplinary opportunities include:

Medicinal Chemistry: The incorporation of the α-fluoro-α-thioether motif into known bioactive scaffolds could lead to the development of new therapeutic agents with improved pharmacological profiles. wikipedia.orgnih.gov

Agrochemicals: Organofluorine compounds are widely used in the agrochemical industry, and derivatives of this compound could represent a new class of herbicides, pesticides, or fungicides. cas.cn

Materials Science: The unique properties of fluorinated compounds make them valuable in materials science for applications ranging from polymers to liquid crystals. researchgate.net The introduction of the ethylsulfanyl group could further modulate these properties.

The broad impact of organofluorine chemistry is evident in its contributions to pharmaceuticals, agrochemicals, and materials, highlighting the vast potential for cross-disciplinary research involving novel fluorinated molecules. wikipedia.orgnih.gov

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Ethylsulfanyl)-2-fluoroacetic acid, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves reacting monofluoroacetic acid derivatives with ethylthiol nucleophiles. Key steps include nucleophilic substitution under controlled pH and temperature to avoid side reactions. Solvent choice (e.g., polar aprotic solvents like DMF) and catalyst use (e.g., phase-transfer catalysts) significantly impact reaction efficiency. Purification via recrystallization or chromatography ensures high purity .

- Critical Parameters : Temperature (optimized between 40–60°C), solvent polarity, and stoichiometric ratios of reactants. Excess ethylthiol may improve yield but requires careful removal to prevent contamination .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key structural features do they identify?

- Techniques :

- NMR Spectroscopy : NMR identifies fluorine environment (δ ~ -180 to -220 ppm for C-F), while NMR resolves ethylsulfanyl protons (δ 1.2–1.4 ppm for CH, 2.5–3.0 ppm for SCH) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragments, such as loss of COOH or SCHCH groups .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 650–750 cm (C-S bond) .

Q. How does fluorination at the α-position influence the acidity and reactivity of this compound compared to non-fluorinated analogs?

- Acidity : The electron-withdrawing fluorine increases acidity (pKa ~2.5–3.0) compared to acetic acid (pKa ~4.8), enhancing its reactivity in deprotonation-driven reactions (e.g., esterification or amide coupling) .

- Reactivity : Fluorine stabilizes adjacent carbocations, facilitating nucleophilic substitutions at the α-carbon. The ethylsulfanyl group acts as a leaving group in alkylation reactions .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with enzymatic targets, and what validation experiments are required?

- Computational Approach : Molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes like acetyl-CoA synthetase. Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity .

- Validation : In vitro enzyme inhibition assays (IC determination) and kinetic studies (Lineweaver-Burk plots) confirm computational predictions. Comparative studies with analogs (e.g., difluoro derivatives) isolate fluorine-specific effects .

Q. What strategies resolve contradictions in reported biological activities of fluorinated acetic acid derivatives?

- Data Reconciliation :

Structural Confirmation : Ensure compound purity via HPLC and CCSD (Collision Cross Section Data) to rule out impurities .

Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for metabolic interference (e.g., fluoroacetate’s known toxicity in Krebs cycle disruption) .

Meta-Analysis : Compare datasets across studies, focusing on substituent effects (e.g., ethylsulfanyl vs. methylsulfanyl) and dose-response curves .

Q. How can reaction kinetics optimize the synthesis of this compound for scalable production?

- Kinetic Profiling : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps (e.g., nucleophilic attack vs. proton transfer).

- Scale-Up Adjustments : Increase stirring efficiency to mitigate mass transfer limitations. Use flow chemistry for exothermic steps to maintain temperature control .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

| Technique | Key Peaks/Features | Evidence |

|---|---|---|

| NMR | δ -195 ppm (C-F coupling, = 48 Hz) | |

| HRMS | [M+H] m/z 152.0345 (calc. 152.0342) | |

| FT-IR | 1715 cm (C=O), 690 cm (C-S) |

Table 2 : Comparative Reactivity of Fluorinated Acetic Acid Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。